molecular formula C6H8Cl3NO B12557985 2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate CAS No. 146096-45-9

2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate

Cat. No.: B12557985
CAS No.: 146096-45-9
M. Wt: 216.5 g/mol
InChI Key: IYVTZBUKALQTJV-UHFFFAOYSA-N
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Description

2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C6H8Cl3NO It is known for its unique structure, which includes a trichloroethanimidate group attached to a methylprop-1-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 2-methylprop-1-en-1-ol with trichloroacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroethanimidate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate involves its interaction with various molecular targets. The trichloroethanimidate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in chemical synthesis and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

146096-45-9

Molecular Formula

C6H8Cl3NO

Molecular Weight

216.5 g/mol

IUPAC Name

2-methylprop-1-enyl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C6H8Cl3NO/c1-4(2)3-11-5(10)6(7,8)9/h3,10H,1-2H3

InChI Key

IYVTZBUKALQTJV-UHFFFAOYSA-N

Canonical SMILES

CC(=COC(=N)C(Cl)(Cl)Cl)C

Origin of Product

United States

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